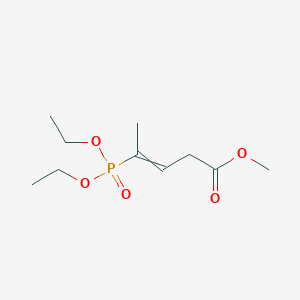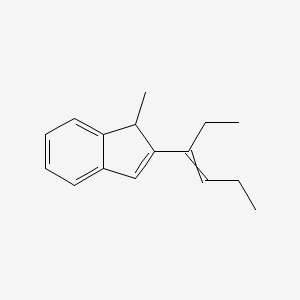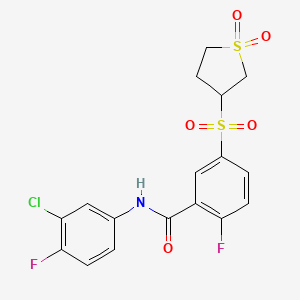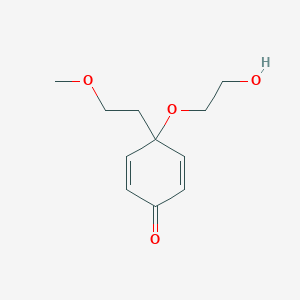
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is a complex organic compound that features a brominated indole moiety and a piperazine ring with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid typically involves multiple steps. One common approach starts with the bromination of indole to obtain 6-bromoindole. This intermediate is then subjected to a series of reactions to introduce the piperazine ring and the formyl group. The final step involves the acylation of the piperazine derivative with acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: The major product would be this compound.
Reduction: The major product would be (6-bromo-1H-indol-3-yl)(4-hydroxymethylpiperazin-1-yl)acetic acid.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted indole derivatives.
Scientific Research Applications
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of brominated indole derivatives on biological systems.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-bromoindole: A simpler compound that lacks the piperazine and formyl groups.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
(4-formylpiperazin-1-yl)acetic acid: A compound that lacks the brominated indole moiety.
Uniqueness
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is unique due to the combination of its brominated indole and piperazine moieties
Properties
Molecular Formula |
C15H16BrN3O3 |
|---|---|
Molecular Weight |
366.21 g/mol |
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-2-(4-formylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C15H16BrN3O3/c16-10-1-2-11-12(8-17-13(11)7-10)14(15(21)22)19-5-3-18(9-20)4-6-19/h1-2,7-9,14,17H,3-6H2,(H,21,22) |
InChI Key |
HWXZZRRUZCGHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C(C2=CNC3=C2C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12624271.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)



![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)

![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
